Ald-Ph-PEG4-bis-PEG3-methyltetrazine
Description
Contextualization within Modern Bioconjugation Chemistry
Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule, to form a stable conjugate with combined properties. This field has been revolutionized by the advent of "click chemistry," a set of reactions that are rapid, selective, and high-yielding. Ald-Ph-PEG4-bis-PEG3-methyltetrazine is a reagent used in a type of click chemistry known as the inverse-electron-demand Diels-Alder (iEDDA) reaction. medchemexpress.commedchemexpress.com
The two methyltetrazine groups on the linker react with extreme speed and selectivity with strained alkenes, such as trans-cyclooctene (B1233481) (TCO), norbornene, or cyclopropene. conju-probe.comconju-probe.com This iEDDA reaction is the fastest known bioorthogonal ligation, meaning it can occur efficiently within complex biological systems without interfering with native biochemical processes. conju-probe.comconju-probe.com The aldehyde group provides a third point of conjugation, typically reacting with molecules containing hydrazide or aminooxy groups to form hydrazone or oxime bonds. conju-probe.com
This dual-reactivity design allows for the precise construction of complex molecules like ADCs, where an antibody is linked to a cytotoxic drug. medchemexpress.com The fast kinetics and chemoselectivity of the tetrazine-TCO ligation are ideal for linking low-abundance biomolecules in aqueous environments. conju-probe.comconju-probe.com This has led to numerous applications in fluorescent imaging, drug delivery, and PET/SPECT imaging. conju-probe.com
Significance of Polyethylene (B3416737) Glycol (PEG) Moieties in Bioconjugation Systems
The inclusion of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely used strategy to improve the pharmaceutical properties of biomolecules. nih.gov The PEG component of this compound consists of a PEG4 and two PEG3 units, which confers several significant advantages. conju-probe.commedchemexpress.com
Key Benefits of PEG Moieties:
Enhanced Stability : PEGylation protects conjugated molecules, such as proteins or peptides, from enzymatic degradation, thereby increasing their stability and circulation time in the body. axispharm.comnih.gov
Reduced Immunogenicity : The flexible PEG chains form a hydrophilic cloud around the conjugated molecule, which can mask its immunogenic sites. axispharm.com This "stealth" effect helps the conjugate evade the host's immune system, reducing the risk of an immune response and allowing for longer circulation. purepeg.com
Increased Bioavailability : By preventing premature degradation and clearance by the kidneys or the mononuclear phagocyte system, PEGylation improves the distribution and prolongs the active life of the conjugated molecule in the body. axispharm.comnih.gov
These properties make PEG linkers indispensable in modern drug delivery and bioconjugation, ensuring that complex constructs like ADCs can reach their targets effectively. axispharm.compurepeg.com
Table 2: Summary of Functional Groups and Their Reactions
| Functional Group | Reactive Partner | Bond Formed | Reaction Type |
|---|---|---|---|
| Aldehyde | Hydrazide / Aminooxy | Hydrazone / Oxime | Hydrazone/Oxime Ligation |
| Methyltetrazine | trans-cyclooctene (TCO) | Dihydropyridazine | iEDDA Cycloaddition |
Structure
2D Structure
Properties
Molecular Formula |
C66H94N14O19 |
|---|---|
Molecular Weight |
1387.5 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[3-[1,3-bis[3-[2-[2-[2-[2-[[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]propan-2-ylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-formylbenzamide |
InChI |
InChI=1S/C66H94N14O19/c1-50-73-77-64(78-74-50)55-9-3-52(4-10-55)45-62(85)69-20-28-91-34-40-95-38-32-89-26-18-67-59(82)15-24-98-48-58(72-61(84)17-23-88-31-37-94-43-44-97-42-36-93-30-22-71-66(87)57-13-7-54(47-81)8-14-57)49-99-25-16-60(83)68-19-27-90-33-39-96-41-35-92-29-21-70-63(86)46-53-5-11-56(12-6-53)65-79-75-51(2)76-80-65/h3-14,47,58H,15-46,48-49H2,1-2H3,(H,67,82)(H,68,83)(H,69,85)(H,70,86)(H,71,87)(H,72,84) |
InChI Key |
GCIAKGGRVBCSGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CC(=O)NCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCNC(=O)CC3=CC=C(C=C3)C4=NN=C(N=N4)C)NC(=O)CCOCCOCCOCCOCCNC(=O)C5=CC=C(C=C5)C=O |
Origin of Product |
United States |
Molecular Architecture and Functional Group Integration of Ald Ph Peg4 Bis Peg3 Methyltetrazine
Rational Design for Multi-Orthogonal Reactivity
Ald-Ph-PEG4-bis-PEG3-methyltetrazine is classified as a heterotrifunctional linker, a direct result of its rational design. conju-probe.com It possesses three distinct reactive handles that can be addressed by mutually orthogonal reactions. This means that each type of functional group can react selectively with its partner without cross-reactivity with the other functional groups on the linker or their respective partners. nih.gov
The multi-orthogonal reactivity is summarized in the table below:
| Functional Group | Reactive Partner(s) | Reaction Type |
| Aldehyde | Hydrazides, Aminooxy groups | Hydrazone/Oxime Ligation |
| Methyltetrazine | Strained Alkenes (e.g., TCO) | Inverse Electron Demand Diels-Alder (iEDDA) |
Table 2: Orthogonal Reactivities of this compound.
This design enables the stepwise or simultaneous attachment of up to three different molecules. For instance, a biomolecule could be attached via the aldehyde group, while two other entities (such as imaging agents or cytotoxic drugs) are conjugated to the two methyltetrazine moieties. medchemexpress.comconju-probe.com This capability is particularly valuable in the construction of antibody-drug conjugates (ADCs), where an antibody is linked to one or more therapeutic payloads. medchemexpress.commedchemexpress.com The precise control over the conjugation chemistry afforded by this linker allows for the creation of well-defined and homogenous bioconjugates.
Synthetic Methodologies for Ald Ph Peg4 Bis Peg3 Methyltetrazine and Analogous Linkers
General Synthetic Strategies for Polyethylene (B3416737) Glycol (PEG)-Based Heterobifunctional and Heterotrifunctional Compounds
The construction of heterobifunctional and heterotrifunctional PEG linkers is a cornerstone of modern bioconjugation chemistry. nih.gov These linkers provide a versatile platform for connecting different molecules with distinct functionalities. biochempeg.com The synthesis of such complex molecules generally relies on a few key principles: the use of discrete PEG (dPEG®) units to ensure molecular precision, the sequential addition of functional groups, and the application of orthogonal protecting group strategies to prevent unwanted side reactions. nih.govacs.org
A common strategy for creating heterobifunctional PEGs starts with a symmetric PEG diol. One terminal hydroxyl group is selectively modified or protected, a process known as desymmetrization, allowing for the differential functionalization of the two ends. nih.gov For more complex structures like trifunctional or multi-arm PEGs, a central core molecule is often used as a scaffold from which PEG chains are grown or to which pre-functionalized PEG arms are attached. google.comjenkemusa.com For instance, initiators like glycerol, pentaerythritol, or tripentaerythritol (B147583) can be used to synthesize three-, four-, and eight-arm PEGs, respectively. jenkemusa.com
Stepwise synthesis is another powerful approach for building monodisperse PEGs of defined length. This method involves the sequential addition of PEG units, often using a "one-pot" method where deprotection and coupling reactions occur in the same reaction vessel, which can significantly improve efficiency. nih.govd-nb.info Orthogonal protecting groups, which can be removed under different conditions (e.g., acid-labile vs. base-labile groups), are crucial for selectively revealing reactive sites at different stages of the synthesis, enabling the precise installation of various functional groups. nih.govacs.org
Table 1: Comparison of Synthetic Strategies for Multi-Functional PEG Linkers
| Strategy | Description | Advantages | Disadvantages |
| Desymmetrization of Symmetric PEGs | Selective modification of one terminus of a symmetric di-functional PEG. nih.gov | Utilizes readily available starting materials. | Can be challenging to achieve high selectivity for monofunctionalization. |
| Core-First Multi-Arm Synthesis | Growth of PEG chains from a central multi-functional core molecule. jenkemusa.com | Good control over the number of arms and overall structure. | May result in a broader molecular weight distribution if polymerization is not well-controlled. |
| Stepwise Monomer Addition | Sequential coupling of monodisperse PEG units to build a chain of precise length. nih.gov | Produces highly defined, monodisperse products. | Can be a lengthy and repetitive process for long PEG chains. |
| Convergent Synthesis | Synthesis of separate functional arms followed by coupling to a central scaffold. rsc.org | High efficiency and modularity; allows for easy variation of the arms. | Requires careful planning of coupling chemistries to ensure high yields. |
Coupling Reactions for Aldehyde and Methyltetrazine Functionalization
The introduction of specific reactive handles, such as aldehydes and methyltetrazines, onto the PEG backbone is a critical step in the synthesis of linkers like Ald-Ph-PEG4-bis-PEG3-methyltetrazine. The choice of coupling reaction depends on the available functional groups on the PEG precursor and the stability of the desired moieties.
Aldehyde Functionalization:
Aldehyde groups are valuable for their ability to react with hydrazines, hydroxylamines, and amines to form hydrazones, oximes, and imines (which can be further stabilized by reduction to secondary amines), respectively. polimi.itcreativepegworks.comnanocs.net Several methods exist for introducing aldehyde functionalities onto PEG chains:
Oxidation of a Terminal Alcohol: A primary alcohol on the PEG terminus can be oxidized to an aldehyde using mild oxidizing agents. However, over-oxidation to a carboxylic acid is a common side reaction that must be carefully controlled.
Acetal-Protected Aldehyde Introduction: A more robust method involves reacting a hydroxyl-terminated PEG with a reagent containing an acetal-protected aldehyde, such as bromoacetaldehyde (B98955) diethyl acetal (B89532). polimi.it The acetal group is stable under many reaction conditions and can be deprotected under acidic conditions to reveal the aldehyde at a later stage in the synthesis. polimi.itacs.org
Ozonolysis of an Alkene: A PEG chain can be terminated with an alkene group, which is then cleaved using ozone to generate an aldehyde. This method is efficient but requires specialized equipment and careful handling of reactive ozone intermediates. polimi.it
Methyltetrazine Functionalization:
Methyltetrazine is a key component of "click chemistry," specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction, which occurs rapidly and selectively with strained alkenes like trans-cyclooctene (B1233481) (TCO). conju-probe.combroadpharm.com The methyl group on the tetrazine ring can enhance its stability and reaction kinetics. adcreviews.com The most common method for attaching a methyltetrazine moiety to a PEG linker is through an amide bond formation. This typically involves reacting an amine-terminated PEG with an activated carboxylic acid derivative of methyltetrazine, such as a methyltetrazine-NHS ester. genelink.comconju-probe.com Alternatively, a carboxylic acid-terminated PEG can be coupled with an amine-functionalized methyltetrazine using standard peptide coupling reagents. axispharm.com
Table 2: Common Coupling Reactions for PEG Functionalization
| Functional Group | PEG Precursor | Reagent | Resulting Linkage | Key Considerations |
| Aldehyde | PEG-OH | Bromoacetaldehyde diethyl acetal, followed by acid hydrolysis | Ether | Requires a two-step process (alkylation and deprotection). polimi.it |
| Aldehyde | PEG-alkene | Ozone (O₃), followed by a reducing agent | N/A (cleavage) | Efficient but requires careful control of reaction conditions to avoid side reactions. polimi.it |
| Methyltetrazine | PEG-Amine | Methyltetrazine-NHS ester | Amide | Highly efficient and widely used; reaction proceeds under mild conditions. genelink.com |
| Methyltetrazine | PEG-Carboxylic Acid | Methyltetrazine-Amine, with coupling agents (e.g., EDC, HATU) | Amide | Standard peptide coupling conditions; offers flexibility in reagent choice. axispharm.com |
Purification and Characterization Considerations in Multi-Functional Linker Synthesis
The synthesis of multi-functional PEG linkers often results in complex mixtures containing the desired product, unreacted starting materials, and various side products. Therefore, rigorous purification and comprehensive characterization are essential to ensure the quality and purity of the final compound.
Purification:
Due to the often oily or waxy nature of PEG compounds, purification can be challenging. acs.orgthieme-connect.com Standard purification techniques for organic synthesis are adapted for these molecules:
Chromatography: Various forms of chromatography are the workhorses for PEG purification. Size-exclusion chromatography (SEC) is effective for separating molecules based on their hydrodynamic volume, which is useful for removing unreacted PEG or smaller reagents. Reversed-phase high-performance liquid chromatography (RP-HPLC) separates compounds based on hydrophobicity and is highly effective for purifying complex PEG derivatives to high purity. Ion-exchange chromatography (IEX) can be used if the PEG linker possesses charged functional groups. Polystyrene-divinylbenzene beads have also been reported as an effective packing material for the preparative purification of PEG derivatives. nih.gov
Precipitation/Crystallization: PEGs can often be precipitated from the reaction solvent by the addition of a non-solvent, such as diethyl ether. This is a useful technique for initial purification and removal of soluble impurities.
Complexation: An innovative strategy for handling oily PEG compounds is to form a solid complex with a salt, such as magnesium chloride (MgCl₂). This can facilitate isolation and handling, and the complex can sometimes be used directly in the next synthetic step or easily dissociated to recover the pure PEG derivative. acs.orgresearchgate.net
Characterization:
A suite of analytical techniques is employed to confirm the structure, purity, and molecular weight of the synthesized linkers:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the presence of characteristic protons from the PEG backbone, the phenyl group, the aldehyde, and the methyltetrazine rings. Integration of the signals can be used to confirm the ratio of the different components and to determine the degree of functionalization. researchgate.netnih.gov
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are critical for determining the molecular weight of the final product and confirming the success of each synthetic step. nih.gov High-resolution mass spectrometry (HRMS) provides exact mass measurements, which can confirm the elemental composition of the molecule. enovatia.com
High-Performance Liquid Chromatography (HPLC): HPLC is not only a purification tool but also a primary method for assessing the purity of the final compound. By using a calibrated detector, the percentage purity can be accurately determined.
The successful synthesis of this compound relies on a well-designed, multi-step sequence that combines these strategies for controlled construction, functionalization, and purification, ultimately yielding a highly pure and well-characterized molecular tool for advanced applications.
Advanced Applications of Ald Ph Peg4 Bis Peg3 Methyltetrazine in Chemical Biology Research
Engineering of Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule drug. molecularcloud.org The linker connecting these two components is critical to the ADC's success, influencing its stability, pharmacokinetics, and efficacy. frontiersin.orgslideshare.net Ald-Ph-PEG4-bis-PEG3-methyltetrazine is designed to address key challenges in ADC development. medchemexpress.comantpedia.com
Linker Stability and Cleavability in ADC Design
The linker in an ADC must be stable enough to remain intact in systemic circulation to prevent premature release of the cytotoxic payload, which can cause off-target toxicity. frontiersin.orgslideshare.net Conversely, it must be efficiently cleaved to release the drug upon reaching the target tumor cell. cam.ac.uk this compound is classified as a cleavable linker, a feature that is advantageous for releasing unmodified, diffusible payloads that can exert a "bystander effect," killing neighboring antigen-negative tumor cells. medchemexpress.comcam.ac.uk
The stability of linkers is a critical parameter in ADC design. For instance, different types of cleavable linkers show varying stability in plasma.
| Linker Type | Half-life (t1/2) in Human Plasma | Reference |
| Phenylketone-derived hydrazone | ~2 days | nih.gov |
| Carbonate linker (e.g., in Trodelvy) | ~36 hours | nih.gov |
| Silyl ether-based linker | >7 days | nih.gov |
While specific stability data for the this compound linker is not detailed in the provided results, its design as a cleavable linker aligns with strategies to ensure payload release at the target site. The choice of cleavable motifs, such as peptides sensitive to proteases like cathepsin B or acid-labile components, is crucial for achieving the desired release profile inside the cell. frontiersin.orgaxispharm.com
Site-Specific Conjugation Strategies utilizing Aldehyde and Tetrazine Functionalities
Creating homogeneous ADCs, where the drug is attached to a specific site on the antibody at a uniform drug-to-antibody ratio (DAR), is a major goal in the field. Site-specific conjugation leads to improved pharmacokinetics, a wider therapeutic window, and a more predictable safety profile. nih.gov The this compound linker offers a dual-modality approach to achieve this.
First, the aldehyde group provides a handle for site-specific protein modification. nih.gov A common method involves genetically encoding a short peptide sequence (e.g., CxPxR) into a protein, such as a monoclonal antibody. pnas.orgh1.co An enzyme, formylglycine generating enzyme (FGE), recognizes this tag and oxidizes the cysteine residue to a formylglycine, which contains a unique aldehyde group. nih.govpnas.org This "aldehyde tag" can then be selectively reacted with an aminooxy- or hydrazide-functionalized molecule, a reaction that is stable under physiological conditions. pnas.org This allows for the precise attachment of the linker to the antibody.
Second, the methyltetrazine moieties enable bioorthogonal conjugation via the inverse-electron-demand Diels-Alder (IEDDA) reaction. conju-probe.comnih.gov Tetrazines react rapidly and specifically with strained dienophiles, most notably trans-cyclooctene (B1233481) (TCO). nih.govnih.gov This reaction is among the fastest bioorthogonal ligations known, allowing for efficient conjugation even at low concentrations in complex biological environments. conju-probe.comnih.gov This functionality can be used to attach the cytotoxic payload, which would be pre-functionalized with a TCO group. The presence of two tetrazine groups on the linker could potentially allow for the attachment of two separate molecules, enabling the creation of dual-payload ADCs or other complex constructs. nih.gov
Impact of PEG Spacers on ADC Pharmacokinetics and Efficacy in Preclinical Models
The inclusion of polyethylene (B3416737) glycol (PEG) chains as spacers in ADC linkers is a widely adopted strategy to overcome challenges associated with the hydrophobicity of many cytotoxic payloads. rsc.orgadcreview.com The discrete PEG4 and PEG3 units in this compound serve several critical functions.
Enhanced Pharmacokinetics: The PEG chains form a hydration shell around the ADC, which increases its hydrodynamic volume. molecularcloud.orgresearchgate.net This modification reduces renal clearance and can prolong the circulation half-life of the ADC, allowing for greater accumulation in tumor tissue. molecularcloud.orgresearchgate.netnih.gov
Higher Drug-to-Antibody Ratios (DAR): By mitigating the hydrophobicity and aggregation propensity of the payload, PEG linkers can enable the construction of ADCs with higher DARs (e.g., 8) without compromising their pharmacokinetic properties. molecularcloud.orgvectorlabs.com
Reduced Immunogenicity: PEGylation can shield potential epitopes on the payload or linker, reducing the risk of an immune response against the ADC. molecularcloud.orgmdpi.com
Studies have shown that the length of the PEG chain is an important parameter. Longer PEG chains can significantly extend half-life but may also reduce the cytotoxic activity of the conjugate. nih.gov Therefore, the defined length of the PEG units in this compound represents a rational design to balance these effects and optimize the therapeutic index. nih.govnih.gov
Development of Molecular Probes for Bioimaging
Bioorthogonal chemistry has revolutionized molecular imaging by allowing for the specific labeling of biomolecules in their native environment. researchgate.netnih.gov The tetrazine groups on this compound make it an excellent tool for developing advanced imaging probes. nih.govacs.org
Fluorescent Imaging Agents via Bioorthogonal Labeling
The tetrazine ligation is a powerful tool for attaching fluorescent dyes to targeting molecules for in vivo imaging. nih.govacs.org Many fluorogenic tetrazine probes have been developed that are initially non-fluorescent (quenched) but become highly fluorescent upon reaction with a dienophile like TCO. rsc.orgacs.org This "turn-on" mechanism provides a high signal-to-noise ratio, as fluorescence is only generated at the site of labeling, eliminating the need for washing away unreacted probes. acs.orgnih.gov
A typical strategy involves first modifying a targeting molecule (e.g., an antibody or peptide) with a TCO group. This TCO-modified molecule is administered and allowed to accumulate at its target. Subsequently, a tetrazine-functionalized fluorophore is administered. It rapidly reacts with the TCO-tagged targeting molecule in vivo, leading to site-specific fluorescent labeling. researchgate.netacs.org The this compound linker could be used to attach fluorophores to a targeting scaffold via its aldehyde functionality, with the tetrazine groups then available for subsequent bioorthogonal reactions.
Properties of Bioorthogonal Reactions Used in Imaging
| Reaction | Key Features | Typical Application |
| Tetrazine Ligation (IEDDA) | Ultrafast kinetics, high selectivity, fluorogenic "turn-on" potential. nih.govnih.govnih.gov | Pretargeted imaging, live-cell labeling, super-resolution microscopy. researchgate.netacs.org |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | High biocompatibility, widely used. | Cellular imaging, labeling of proteins, glycans, and lipids. aip.org |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Efficient "click" reaction, but copper can be toxic to cells. | In vitro labeling, material science. rsc.org |
Radiopharmaceutical Development for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT)
Pretargeted nuclear imaging is an advanced strategy that decouples the slow pharmacokinetics of a targeting vector (like an antibody) from the rapid clearance of a small, radiolabeled imaging agent. nih.govnih.gov This approach significantly improves image contrast and reduces the radiation dose to the patient compared to conventional methods where the antibody is directly radiolabeled. nih.govacs.org
The tetrazine-TCO ligation is the most promising bioorthogonal reaction for pretargeted imaging due to its exceptionally fast reaction rate. nih.govnih.govbiorxiv.org The strategy is as follows:
An antibody functionalized with TCO is administered and allowed to accumulate at the target site (e.g., a tumor) over 24-72 hours, while unbound antibody clears from the blood. nih.govacs.org
A small molecule tetrazine, labeled with a short-lived radioisotope for PET (e.g., ¹⁸F, ⁶⁸Ga, ⁸⁹Zr) or SPECT (e.g., ⁹⁹ᵐTc), is injected. nih.govnih.govacs.org
The radiolabeled tetrazine rapidly travels through the body, "clicks" with the TCO-antibody at the target site, and any unreacted agent is quickly excreted from the body. nih.govnih.gov
This results in high-contrast images with excellent tumor-to-background ratios. nih.gov The this compound structure is well-suited for this application. A chelator for a radioisotope could be attached via the aldehyde group, creating a radiolabeled probe ready for pretargeting experiments with TCO-modified antibodies. The PEG spacers would also aid in rapid clearance of the unbound probe, further enhancing image quality. nih.govresearchgate.net Recent studies have successfully demonstrated this pretargeted approach for imaging targets in oncology and even within the central nervous system. nih.govbiorxiv.orgresearchgate.net
Integration of Radionuclides via Tetrazine Ligation
The integration of radionuclides into biomolecules is a cornerstone of nuclear medicine, enabling both diagnostic imaging and targeted therapy. The methyltetrazine moieties of this compound play a crucial role in this process through a bioorthogonal reaction known as tetrazine ligation. This reaction, an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, occurs rapidly and specifically between the tetrazine and a strained alkene, such as a trans-cyclooctene (TCO), to form a stable covalent bond. nih.govnih.govbroadpharm.com This highly efficient and catalyst-free reaction is ideal for use in biological systems. broadpharm.com
This ligation strategy is central to pretargeted radioimmunotherapy (PRIT), a multi-step approach that enhances the therapeutic window of radiopharmaceuticals. nih.govnih.gov In a typical pretargeting scenario, a biomolecule of interest (e.g., a tumor-specific antibody) is first modified with a TCO group and administered. After this antibody-TCO conjugate has accumulated at the target site and cleared from circulation, the this compound linker, chelated with a therapeutic or diagnostic radionuclide, is introduced. The tetrazine groups on the linker then rapidly "click" with the TCO on the antibody, concentrating the radionuclide at the desired location. nih.govacs.org This method improves target-to-background ratios and allows for the use of short-lived, potent radionuclides like Astatine-211 (²¹¹At) for alpha therapy or Lutetium-177 (¹⁷⁷Lu) for beta therapy and SPECT imaging. nih.govacs.org The bifunctional nature of the linker, possessing two methyltetrazine groups, offers the potential for attaching multiple radionuclide chelates, thereby increasing the radioactive payload delivered to the target site.
| Radionuclide | Application | Ligation Strategy | Reference |
| Lutetium-177 (¹⁷⁷Lu) | Radioimmunotherapy, SPECT Imaging | Pretargeted, Tetrazine-TCO | nih.gov |
| Copper-64 (⁶⁴Cu) | PET Imaging | Pretargeted, Tetrazine-TCO | mdpi.com |
| Astatine-211 (²¹¹At) | Alpha-particle Radionuclide Therapy | Pretargeted, Tetrazine-TCO | acs.org |
| Fluorine-18 (¹⁸F) | PET Imaging | Pretargeted, Tetrazine-TCO | mdpi.com |
| Technetium-99m (⁹⁹mTc) | SPECT Imaging | Pretargeted, Tetrazine-TCO | mdpi.com |
Strategies for Reducing Off-Target Accumulation, e.g., Renal Retention
A significant challenge in the development of targeted radiopharmaceuticals and other bioconjugates is minimizing their accumulation in non-target organs, particularly the kidneys. snmjournals.org Renal retention can lead to unwanted radiation exposure and toxicity. nih.gov The polyethylene glycol (PEG) chains within the this compound structure are instrumental in mitigating this issue.
Research has shown that the length and configuration of the PEG linker are critical factors in modulating renal clearance. nih.govnih.gov While high molecular weight PEG (>10 kDa) is known to significantly prolong circulation time, even low molecular weight PEG linkers, such as the PEG4 and PEG3 units in this compound, can influence renal transport. nih.govacs.org Studies on radiolabeled tetrazine probes with varying PEG linker lengths (PEG3, PEG7, and PEG11) demonstrated that longer PEG chains led to predominant excretion through the renal system and faster clearance from non-target tissues. nih.gov The specific arrangement of PEG units in this compound is therefore a deliberate design feature aimed at optimizing the balance between efficient target localization and minimal off-target retention. Furthermore, strategies such as the co-infusion of positively charged amino acids like lysine can compete for reabsorption receptors in the kidneys, further reducing the renal uptake of such conjugates. nih.govnih.gov
Bioconjugation in Protein and Nucleic Acid Modification
The ability to precisely modify proteins and nucleic acids is fundamental to studying their function and developing new therapeutics. This compound provides a powerful tool for such modifications due to its dual reactivity and the bioorthogonal nature of its components.
Selective Labeling of Biopolymers in Complex Biological Milieux
The concept of bioorthogonal chemistry refers to reactions that can proceed within a living system without interfering with native biochemical processes. nih.gov The tetrazine-TCO ligation is a prime example of such a reaction, prized for its exceptional speed and selectivity. broadpharm.com This allows for the highly selective labeling of proteins or nucleic acids that have been pre-functionalized with a TCO group, even within the complex environment of a living cell. nih.govnih.govpennmri.orgsquarespace.com
The methyltetrazine groups of this compound enable the attachment of this linker to TCO-modified biopolymers. For instance, a protein of interest can be genetically engineered to incorporate an unnatural amino acid containing a TCO moiety. Subsequently, the this compound linker, carrying a payload such as a fluorophore or a drug molecule attached via its aldehyde group, can be introduced. The tetrazine moieties will react specifically with the TCO on the target protein, resulting in a selectively labeled biopolymer. nih.gov This two-step labeling strategy is highly efficient and has been used for visualizing enzyme activities and labeling proteins on the surface of and inside living cells. nih.govpennmri.org
Orthogonal Functionalization of Biomolecules
Orthogonal functionalization involves the modification of a molecule with two or more distinct chemical handles that can be addressed independently with their specific reaction partners. The heterotrifunctional nature of this compound, featuring one aldehyde group and two methyltetrazine groups, makes it an ideal scaffold for such strategies.
The aldehyde group can react selectively with molecules containing an aminooxy or hydrazide group to form a stable oxime or hydrazone bond, respectively. nih.gov Concurrently and independently, the methyltetrazine groups can react with TCO-containing molecules via the IEDDA reaction. This mutual orthogonality allows for the sequential or simultaneous attachment of different molecular entities to the linker. For example, a targeting ligand could be attached to a protein via tetrazine-TCO ligation, while a therapeutic agent or an imaging probe is conjugated to the same protein via the aldehyde handle of the linker, which has been pre-attached to the protein. This enables the construction of multifunctional biomolecules with precisely controlled architecture and stoichiometry, a critical requirement for creating advanced therapeutic and diagnostic agents.
Applications in Drug Delivery System Development
The design of effective drug delivery systems hinges on the ability to transport a therapeutic agent to its target site and release it in a controlled manner. This compound incorporates features that are highly advantageous for this purpose, particularly in the context of Antibody-Drug Conjugates (ADCs).
Controlled Release Mechanisms via Cleavable Linkers
The aldehyde group of this compound is not only a conjugation handle but can also be part of a cleavable linker system. When the aldehyde is reacted with a hydrazide-modified drug, it forms a hydrazone bond. creativebiolabs.net Hydrazone linkers are known to be acid-labile, meaning they are stable at the neutral pH of the bloodstream (around pH 7.4) but are readily hydrolyzed under the mildly acidic conditions found within cellular compartments like endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0). nih.govcreativebiolabs.netaxispharm.com
This pH-sensitive cleavage provides a mechanism for controlled drug release. axispharm.com An ADC constructed using this linker can circulate stably in the bloodstream. Upon binding to its target cell and subsequent internalization, the ADC is trafficked into the endo-lysosomal pathway. The acidic environment within these organelles triggers the cleavage of the hydrazone bond, releasing the active drug payload precisely where it is needed. cam.ac.uk This targeted release mechanism enhances the therapeutic efficacy of the drug while minimizing systemic toxicity and off-target effects. The phenyl group adjacent to the aldehyde in the linker can also influence the stability and cleavage kinetics of the resulting hydrazone bond, allowing for fine-tuning of the drug release profile. cam.ac.uk
| Linker Type | Cleavage Stimulus | Cellular Location of Cleavage | Result |
| Hydrazone | Acidic pH | Endosomes, Lysosomes | Controlled release of drug payload inside the target cell |
| Tetrazine-TCO | (Not a cleavage linker) | N/A | Stable, covalent bond formation for conjugation |
Targeted Delivery of Therapeutic Payloads
The unique molecular architecture of this compound positions it as a sophisticated tool for the targeted delivery of therapeutic payloads in chemical biology research. This heterotrifunctional linker is integral to the construction of advanced drug delivery systems, most notably in the field of antibody-drug conjugates (ADCs) and pre-targeted therapy strategies. Its design facilitates the precise conjugation of a targeting moiety, such as a monoclonal antibody, to a potent therapeutic agent, ensuring that the cytotoxic or therapeutic effect is localized to the site of disease, thereby minimizing off-target effects and enhancing the therapeutic window.
The operational principle of this compound in targeted delivery hinges on bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction. nih.gov This reaction occurs between the methyltetrazine groups on the linker and a strained alkene, such as trans-cyclooctene (TCO), which is typically attached to the therapeutic payload. nih.gov The reaction is exceptionally fast and proceeds with high selectivity in complex biological environments without interfering with native biochemical processes. nih.gov
A prominent application of this technology is in a pre-targeting strategy. In this approach, a monoclonal antibody, modified with a TCO group, is first administered and allowed to accumulate at the tumor site. Subsequently, the this compound linker, carrying a therapeutic payload via its aldehyde functional group, is introduced. The tetrazine moieties on the linker then rapidly and specifically react with the TCO-modified antibody at the tumor site, leading to the localized release and activation of the therapeutic payload.
Research in the field has demonstrated the efficacy of tetrazine-based linkers in delivering potent anti-cancer agents. For instance, in a study exploring a chemically triggered drug release from an antibody-drug conjugate, a system conceptually similar to one that would employ this compound was utilized. This study involved a diabody (a small antibody fragment) targeting the TAG72 antigen on tumor cells, conjugated to a TCO-linked monomethyl auristatin E (MMAE), a potent antimitotic agent. The subsequent administration of a tetrazine-based activator triggered the release of MMAE at the tumor site.
Biodistribution experiments in mouse xenograft models of colorectal (LS174T) and ovarian (OVCAR-3) cancers revealed high tumor uptake of the antibody-TCO conjugate with very low levels in non-target tissues. The subsequent administration of the tetrazine activator was shown to effectively reach the tumor-localized conjugate.
Table 1: Biodistribution of TCO-modified Diabody in LS174T Tumor-Bearing Mice
| Organ | Percent Injected Dose per Gram (%ID/g) at 24h |
| Tumor | 25.1 ± 3.5 |
| Blood | 1.5 ± 0.2 |
| Spleen | 2.1 ± 0.4 |
| Liver | 3.8 ± 0.6 |
| Kidneys | 5.2 ± 1.1 |
| Lungs | 4.5 ± 0.8 |
This table is representative of data from studies on pre-targeted drug delivery systems utilizing the TCO-tetrazine reaction and illustrates the high tumor accumulation of the targeting moiety.
Efficacy studies in these models demonstrated a potent therapeutic effect. In the LS174T xenograft model, the combination of the TCO-modified antibody and the tetrazine-activated MMAE prodrug led to a significant reduction in tumor growth compared to control groups. A similar potent anti-tumor activity was observed in the OVCAR-3 model.
Table 2: Therapeutic Efficacy in OVCAR-3 Xenograft Model
| Treatment Group | Tumor Volume Change |
| Vehicle Control | Significant Growth |
| Non-binding ADC + Activator | Significant Growth |
| Targeted ADC + Activator | Tumor Regression |
| Targeted ADC (no activator) | Continued Growth |
This table summarizes the typical outcomes of in vivo efficacy studies for tetrazine-activated prodrug therapies, highlighting the necessity of both the targeting agent and the bioorthogonal activation for a therapeutic response.
These findings underscore the potential of using linkers like this compound for the targeted delivery of therapeutic payloads. The bioorthogonal cleavage mechanism allows for precise spatial and temporal control over drug activation, which is a significant advancement over conventional chemotherapy and even some traditional ADC designs. The cleavable nature of the linker ensures that the payload is released in its fully active form only at the intended site of action.
Future Directions and Emerging Research Avenues for Ald Ph Peg4 Bis Peg3 Methyltetrazine Based Platforms
Expansion to Novel Bioorthogonal Chemistries
The utility of Ald-Ph-PEG4-bis-PEG3-methyltetrazine is fundamentally tied to the inverse electron demand Diels-Alder (iEDDA) reaction between the methyltetrazine and a strained alkene, such as trans-cyclooctene (B1233481) (TCO). Future developments will likely focus on expanding the repertoire of bioorthogonal reactions available for such platforms. This involves both the modification of the tetrazine core and the exploration of new reaction partners.
Researchers are actively developing novel tetrazine scaffolds to fine-tune reaction kinetics, stability, and fluorogenic properties. For instance, modifications to the tetrazine ring can enhance its reaction rate and stability in biological media. Furthermore, the exploration of alternative dienophiles beyond the commonly used TCO is a burgeoning area of research. The development of smaller, yet highly reactive dienophiles could minimize the steric hindrance associated with larger tags, potentially improving the biological performance of the resulting conjugates.
Another avenue of exploration is the development of mutually orthogonal bioorthogonal reactions. This would allow for the sequential or simultaneous labeling of multiple targets in a complex biological system. A linker like this compound, with its dual tetrazine moieties, is well-suited for such advanced strategies, enabling the construction of even more complex and multifunctional bioconjugates.
Multi-Modal Probes and Theranostics
The inherent capabilities of this compound lend themselves to the creation of multi-modal probes for a variety of biomedical applications, including the burgeoning field of theranostics. Theranostic agents combine diagnostic and therapeutic capabilities into a single platform, allowing for simultaneous imaging and treatment of diseases.
The dual methyltetrazine groups on the linker can be leveraged to attach both an imaging agent and a therapeutic agent to a targeting moiety, such as an antibody. For example, one tetrazine could be used to conjugate a fluorescent dye or a radionuclide for PET or SPECT imaging, while the other is used to attach a potent cytotoxic drug. nih.gov This would enable real-time monitoring of drug delivery and accumulation at the target site, providing invaluable information for personalized medicine.
Future research will likely focus on the design of novel imaging and therapeutic agents that can be efficiently incorporated into such platforms. This includes the development of new near-infrared (NIR) fluorophores for deep-tissue imaging and novel radionuclides with optimal decay properties for therapy. nih.gov The combination of different imaging modalities, such as fluorescence imaging and MRI, on a single construct is also a promising area of investigation. polyu.edu.hkrsc.org
Development of Next-Generation Linker Architectures
The linker plays a critical role in the performance of an ADC, influencing its stability, solubility, and the efficiency of drug release. drugtargetreview.com Future research on linkers like this compound will focus on creating next-generation architectures with enhanced properties.
One key area of development is the design of stimuli-responsive linkers that release their payload only in response to specific triggers within the tumor microenvironment, such as changes in pH or the presence of specific enzymes. strath.ac.uknih.govnih.govresearchgate.net This would minimize off-target toxicity and improve the therapeutic index of the ADC. The aldehyde functionality on the linker provides a convenient handle for the incorporation of such cleavable moieties.
Furthermore, the development of branched or multi-arm linkers will enable the attachment of multiple drug molecules or a combination of different payloads to a single antibody. nih.gov This could be particularly useful for overcoming drug resistance, as different drugs can target distinct cellular pathways. The "bis-PEG3-methyltetrazine" component of the linker already provides a glimpse into this modular approach, and future iterations may incorporate even more complex branching structures. Research into novel tripeptide linkers has also shown promise for enhancing ADC hydrophilicity and stability. digitellinc.com
High-Throughput Screening and Automation in Bioconjugation
The increasing complexity of bioconjugates and the need to optimize their properties demand the development of high-throughput screening (HTS) methods. unchainedlabs.com Future research will likely focus on adapting bioorthogonal reactions, such as the one utilized by this compound, for automated platforms.
The rapid and specific nature of the iEDDA reaction makes it well-suited for HTS applications. nih.gov For example, microarrays or bead-based libraries could be used to rapidly screen a large number of different bioconjugates for their binding affinity, stability, or biological activity. The development of fluorogenic tetrazine probes, which exhibit a significant increase in fluorescence upon reaction, could further simplify the screening process by providing a direct readout of the conjugation efficiency.
Automation of the bioconjugation process itself is another area of active development. Robotic platforms could be used to perform the conjugation, purification, and characterization of bioconjugates in a high-throughput manner, significantly accelerating the discovery and development of new therapeutic and diagnostic agents.
Integration with Advanced Biological Systems and Ex Vivo Models
The ultimate test of any new therapeutic or diagnostic agent is its performance in a biologically relevant context. Future research will focus on integrating platforms based on this compound with advanced biological systems, such as 3D cell cultures and organoids. acs.orgspringernature.comnih.govnih.govresearchgate.net
These models more accurately recapitulate the complex microenvironment of tissues and tumors than traditional 2D cell cultures, providing a more predictive platform for evaluating the efficacy and toxicity of new bioconjugates. The ability to perform bioorthogonal chemistry within these complex 3D structures opens up new possibilities for studying drug delivery, penetration, and mechanism of action in a more physiologically relevant setting.
Furthermore, the use of these linkers in ex vivo models, such as patient-derived organoids, could enable the development of personalized therapies. By testing a panel of different ADCs on a patient's own tumor cells, it may be possible to identify the most effective treatment for that individual, paving the way for a new era of precision medicine.
Q & A
Q. Table 1: Conjugation Efficiency vs. PEG Length
| PEG Chain Length | Reaction Rate (k, M⁻¹s⁻¹) | Solubility (mg/mL) |
|---|---|---|
| PEG3 | 1.2 × 10³ | 15 |
| PEG4 | 2.5 × 10³ | 35 |
| PEG5 | 3.1 × 10³ | 50 |
| Data synthesized from . |
Basic: What purification strategies are recommended for this compound conjugates?
Answer:
- Size-Exclusion Chromatography (SEC): Resolve conjugates based on hydrodynamic radius (e.g., Superdex 200 for proteins >10 kDa).
- Dialysis: Use 10 kDa MWCO membranes in PBS (pH 7.4) for small-molecule removal.
- Analytical Validation: Confirm purity via SDS-PAGE (Coomassie staining) or MALDI-TOF MS .
Advanced: How does the methyl group in methyltetrazine impact stability compared to unmodified tetrazine?
Answer:
The methyl group:
- Reduces Hydrolysis: Methyltetrazine has a half-life >24 hrs in serum vs. <2 hrs for unmodified tetrazine.
- Maintains Reactivity: Rate constants (k) for IEDDA remain >10³ M⁻¹s⁻¹ with TCO .
Methodological Validation:
Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis?
Answer:
- Quality Control (QC): Enforce strict QC via:
- HPLC Purity: ≥95% (C18 column, acetonitrile/water gradient).
- 1H NMR: Confirm PEG integrity (δ = 3.5–3.7 ppm for PEG protons).
- Synthesis Protocol: Standardize reaction times (e.g., 48 hrs for PEG coupling) and stoichiometry (1:1.2 for tetrazine:PEG precursors) .
Basic: What are the primary applications of this compound in academic research?
Answer:
- Antibody-Drug Conjugates (ADCs): Link payloads to antibodies via cleavable PEG linkers .
- Live-Cell Imaging: Label intracellular targets (e.g., enzymes) using TCO-modified probes .
- Biomaterial Functionalization: Modify hydrogels or nanoparticles for targeted drug delivery .
Advanced: How can researchers assess the impact of PEG oxidation on conjugate performance?
Answer:
- FT-IR Analysis: Detect PEG oxidation (C-O-C peak shifts at 1100 cm⁻¹).
- Functional Assays: Compare pre- and post-oxidation conjugation efficiencies.
- Mitigation: Add antioxidants (e.g., 0.1% ascorbic acid) to storage buffers .
Advanced: What orthogonal characterization methods validate successful conjugation?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
